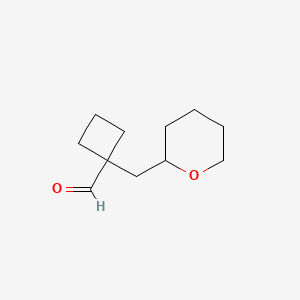

1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde

Description

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

1-(oxan-2-ylmethyl)cyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C11H18O2/c12-9-11(5-3-6-11)8-10-4-1-2-7-13-10/h9-10H,1-8H2 |

InChI Key |

FSUAJSOHUAWVBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)CC2(CCC2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with oxan-2-ylmethyl reagents under controlled conditions. One common method involves the use of cyclobutanone as a starting material, which undergoes a nucleophilic addition reaction with oxan-2-ylmethyl lithium or Grignard reagents to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The oxan-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(Oxan-2-ylmethyl)cyclobutane-1-carboxylic acid.

Reduction: Formation of 1-(Oxan-2-ylmethyl)cyclobutanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The oxan-2-ylmethyl group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substituent and Functional Group Variations

The table below summarizes key structural analogs and their properties:

Key Observations :

Spectral and Physical Properties

- HRMS/NMR : The naphthyl analog (C₁₄H₁₃O) shows a distinct HRMS peak at m/z 197.0969, correlating with its aromatic structure . The ester derivative (C₁₉H₃₀O₂) exhibits methyl ester signals at δ 3.65 in NMR .

- Solubility : Oxane and tetrahydrofuran-derived compounds (e.g., C₉H₁₄O₂) are likely more polar and water-soluble than alkyne or aromatic analogs.

Stability and Reactivity

Biological Activity

1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including enzyme inhibition, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde can be described by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C9H14O2 |

| Molecular Weight | 158.21 g/mol |

| IUPAC Name | 1-(oxan-2-ylmethyl)cyclobutane-1-carbaldehyde |

| Canonical SMILES | C1CCC(C(C=O)OCC1)C |

Enzyme Inhibition

Recent studies have indicated that 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde exhibits significant enzyme inhibitory activity. Specifically, it has been shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition can lead to reduced lipid synthesis, making it a potential candidate for treating metabolic disorders such as obesity and dyslipidemia .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against various bacterial strains, with notable effectiveness against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

Several research studies have been conducted to assess the biological activity of this compound:

- In vitro Studies : A study involving HepG2 cells demonstrated that treatment with 1-(Oxan-2-ylmethyl)cyclobutane-1-carbaldehyde resulted in a significant decrease in lipid accumulation, indicating its potential as an anti-obesity agent .

- Animal Models : In vivo experiments on rats showed that administration of the compound led to a reduction in body weight and serum triglycerides when combined with a high-fat diet . These findings support its potential use in managing obesity-related conditions.

- Mechanistic Insights : The compound's ability to inhibit ACC was confirmed through kinetic studies, which revealed a competitive inhibition pattern with an IC50 value of approximately 0.5 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.